molecular formula C21H22N4O2 B11019832 4-[(4-benzylpiperazino)carbonyl]-2-methyl-1(2H)-phthalazinone

4-[(4-benzylpiperazino)carbonyl]-2-methyl-1(2H)-phthalazinone

Cat. No.: B11019832
M. Wt: 362.4 g/mol
InChI Key: UYOHHJLXJHGFLK-UHFFFAOYSA-N
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Description

4-[(4-benzylpiperazino)carbonyl]-2-methyl-1(2H)-phthalazinone is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phthalazinone core substituted with a benzylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzylpiperazino)carbonyl]-2-methyl-1(2H)-phthalazinone typically involves the reaction of 4-benzylpiperazine with a phthalazinone derivative. The process may include steps such as reductive amination, where the benzylpiperazine is introduced to the phthalazinone core under specific conditions using reagents like sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-benzylpiperazino)carbonyl]-2-methyl-1(2H)-phthalazinone can undergo various chemical reactions, including:

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may affect the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the benzylpiperazine or phthalazinone moieties are replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-[(4-benzylpiperazino)carbonyl]-2-methyl-1(2H)-phthalazinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-benzylpiperazino)carbonyl]-2-methyl-1(2H)-phthalazinone involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to enhance the bioactivity of the compound, potentially by binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting microbial cell functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-benzylpiperazino)carbonyl]-2-methyl-1(2H)-phthalazinone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a phthalazinone core with a benzylpiperazine moiety makes it a versatile compound for various research applications.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

4-(4-benzylpiperazine-1-carbonyl)-2-methylphthalazin-1-one

InChI

InChI=1S/C21H22N4O2/c1-23-20(26)18-10-6-5-9-17(18)19(22-23)21(27)25-13-11-24(12-14-25)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3

InChI Key

UYOHHJLXJHGFLK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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